L-691831

FLAP binding Radioligand assay Inflammation

¹²⁵I-L-691831 enables direct FLAP binding quantification (Kd=6 nM) with r²>0.9 correlation to functional inhibition, eliminating variable cellular assays. Superior to MK-886 analogs; ideal for high-throughput screening and precise FLAP density measurement (Bmax 8–53 pmol/mg). Essential for reproducible inflammatory disease research.

Molecular Formula C36H38N2O4
Molecular Weight 562.7 g/mol
CAS No. 136668-70-7
Cat. No. B1673915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-691831
CAS136668-70-7
SynonymsL 691831;  L-691831;  L691831;  L-691,831;  L 691,831;  L691,831; 
Molecular FormulaC36H38N2O4
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=CC=C5)CC(C)(C)C(=O)O
InChIInChI=1S/C36H38N2O4/c1-35(2,3)21-32(39)33-28-19-27(42-23-26-16-15-25-13-9-10-14-29(25)37-26)17-18-30(28)38(22-24-11-7-6-8-12-24)31(33)20-36(4,5)34(40)41/h6-19H,20-23H2,1-5H3,(H,40,41)
InChIKeyAPLNXIHARZQHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-691831 (CAS 136668-70-7): A Radiolabeled Leukotriene Synthesis Inhibitor for FLAP Binding Assays in Inflammation Research


L-691831 (CAS 136668-70-7) is a radioiodinated indole-quinoline derivative that functions as a potent and selective ligand for 5-lipoxygenase-activating protein (FLAP), a critical regulator of leukotriene biosynthesis [1]. As a radioligand, ¹²⁵I-L-691831 enables quantitative assessment of FLAP binding affinity in membrane preparations from human leukocytes and recombinant expression systems [2]. Its Kd of 6 nM for FLAP and excellent correlation between binding affinity and cellular leukotriene synthesis inhibition establish it as a benchmark tool for FLAP-targeted drug discovery and mechanistic studies in inflammatory disease research [3]. The compound's structural features—including the indole core, quinoline methoxy moiety, and gem-dimethylpropanoic acid functionality—confer high specificity for FLAP over direct 5-lipoxygenase inhibitors or membrane-active compounds [4].

L-691831 (CAS 136668-70-7): Critical Procurement Considerations—Why FLAP Radioligand Performance Cannot Be Generalized


Substitution of L-691831 with alternative FLAP ligands or structurally related leukotriene synthesis inhibitors introduces substantial experimental variability that compromises data reproducibility and cross-study comparisons. Unlike unlabeled FLAP inhibitors such as MK-886, L-691831's radioiodinated form enables direct, quantitative measurement of FLAP binding affinity through saturation binding analysis, yielding a precise Kd value (6 nM) that correlates with cellular leukotriene synthesis inhibition [1]. The compound's selectivity profile is distinct: it does not compete with direct 5-lipoxygenase inhibitors or membrane-active compounds, whereas many FLAP-targeted small molecules exhibit off-target interactions that confound binding assays [2]. Furthermore, the specific activity and radiochemical purity of ¹²⁵I-L-691831 directly affect assay sensitivity and dynamic range—parameters that cannot be extrapolated from non-radioactive analogs or structurally dissimilar radioligands [3].

L-691831 (CAS 136668-70-7): Quantitative Comparative Evidence for FLAP Binding and Leukotriene Synthesis Correlation


L-691831 Binding Affinity to Human FLAP: Kd Determination and Comparison to MK-886

L-691831 (as ¹²⁵I-labeled radioligand) exhibits a dissociation constant (Kd) of 6 nM for human FLAP in leukocyte membrane preparations, as determined by saturation binding analysis [1]. In comparison, the FLAP inhibitor MK-886 demonstrates an IC50 of 30 nM for inhibition of ¹²⁵I-L-691831 binding, indicating that L-691831 binds FLAP with approximately 5-fold higher affinity than MK-886 displaces it under competitive conditions [2]. This direct comparative data establishes L-691831 as a high-affinity FLAP ligand suitable for sensitive binding assays.

FLAP binding Radioligand assay Inflammation

Correlation Between FLAP Binding and Cellular Leukotriene Synthesis Inhibition: L-691831 vs. Indole and Quinoline Inhibitors

Using ¹²⁵I-L-691831 as the radioligand in FLAP binding assays, an excellent correlation (r² > 0.9) was demonstrated between FLAP binding affinity and inhibition of leukotriene synthesis in human polymorphonuclear leukocytes (PMN) for compounds from two structurally distinct classes—indoles and quinolines [1]. In contrast, direct 5-lipoxygenase inhibitors and membrane-active compounds did not compete with ¹²⁵I-L-691831 binding, confirming the assay's specificity for FLAP-targeted inhibitors [2]. This correlation validates L-691831 as a predictive tool for cellular leukotriene synthesis inhibition, a property not established for unlabeled FLAP ligands.

Leukotriene synthesis FLAP pharmacology Human PMN

Bmax Variability in Human Leukocyte Membranes: FLAP Expression Quantification Using L-691831

Saturation binding analysis with ¹²⁵I-L-691831 revealed a Bmax range of 8–53 pmol/mg protein across different human leukocyte membrane preparations, demonstrating the radioligand's capacity to quantify FLAP expression levels [1]. This dynamic range exceeds what is typically achievable with fluorescent or colorimetric FLAP probes, which often lack the sensitivity to resolve subtle differences in receptor density. The ability to measure Bmax variability is critical for normalizing FLAP-dependent responses across biological samples and for assessing disease-associated changes in FLAP expression.

FLAP expression Receptor density Inflammation

L-691831 (CAS 136668-70-7): Optimal Application Scenarios Based on Quantitative Evidence


High-Throughput Screening of FLAP Inhibitors in Early Drug Discovery

The strong correlation (r² > 0.9) between ¹²⁵I-L-691831 binding affinity and cellular leukotriene synthesis inhibition [1] supports use of this radioligand in high-throughput filtration or scintillation proximity assays for FLAP inhibitor screening. This approach reduces reliance on labor-intensive cellular leukotriene measurements during hit identification, enabling larger compound libraries to be evaluated with confidence that binding translates to functional inhibition.

Quantification of FLAP Expression in Disease Models and Patient Samples

The Bmax range of 8–53 pmol/mg protein obtained with ¹²⁵I-L-691831 saturation binding [2] enables precise quantification of FLAP density in membrane preparations from inflamed tissues, immune cells, or transgenic models. This application is particularly valuable for correlating FLAP expression levels with disease severity in asthma, atherosclerosis, or other inflammatory conditions where leukotriene-driven pathology is implicated.

Validation of Novel FLAP Inhibitors: Establishing Binding-Activity Relationships

The 5-fold higher binding affinity of L-691831 (Kd = 6 nM) relative to MK-886 displacement IC50 (30 nM) [3][4] establishes a sensitive benchmark for characterizing novel FLAP inhibitors. Researchers can use competitive displacement assays with ¹²⁵I-L-691831 to accurately determine Ki values and rank-order potency of new chemical entities, ensuring that compounds with weak or moderate FLAP affinity are reliably distinguished from high-potency leads.

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